molecular formula C9H9ClFI B14066431 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene

Cat. No.: B14066431
M. Wt: 298.52 g/mol
InChI Key: HIWLSDYBTAOUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method involves the following steps:

    Halogenation: The benzene ring is first iodinated using iodine and a suitable oxidizing agent such as nitric acid.

    Alkylation: The final step involves the alkylation of the benzene ring with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-2-fluoro-6-iodobenzene.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-6-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-2-fluoro-4-iodobenzene
  • 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
  • 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene

Comparison: 1-(3-Chloropropyl)-2-fluoro-6-iodobenzene is unique due to the specific positioning of the substituents on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

Molecular Formula

C9H9ClFI

Molecular Weight

298.52 g/mol

IUPAC Name

2-(3-chloropropyl)-1-fluoro-3-iodobenzene

InChI

InChI=1S/C9H9ClFI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2

InChI Key

HIWLSDYBTAOUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CCCCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.